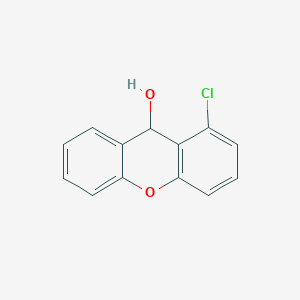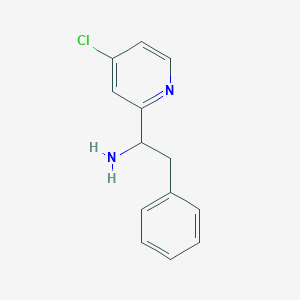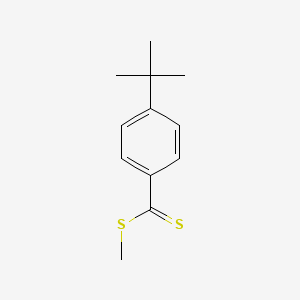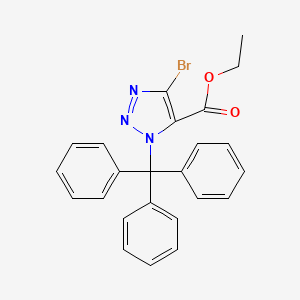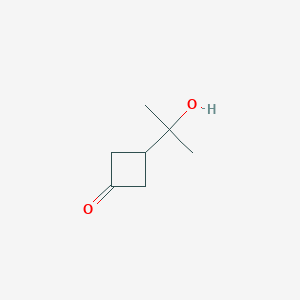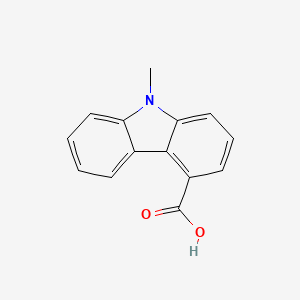
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol is an organic compound that features a thiophene ring, a methylamino group, and a butanol chain. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol typically involves multi-step organic reactions. One possible route could be:
Starting Material: Thiophene-3-carboxaldehyde.
Step 1: Formation of 3-(thiophen-3-yl)butanal via a Grignard reaction with an appropriate Grignard reagent.
Step 2: Reductive amination of 3-(thiophen-3-yl)butanal with methylamine to form this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring or the amino group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 3-(Methylamino)-4-(thiophen-3-yl)butan-2-one.
Reduction: Formation of 3-(Methylamino)-4-(thiophen-3-yl)butane.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The thiophene ring could be involved in π-π interactions, while the amino and hydroxyl groups might form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-4-(phenyl)butan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(Methylamino)-4-(pyridin-3-yl)butan-1-ol: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity compared to phenyl or pyridine rings. This uniqueness can influence its biological activity and chemical behavior.
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-(methylamino)-4-thiophen-3-ylbutan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-10-9(2-4-11)6-8-3-5-12-7-8/h3,5,7,9-11H,2,4,6H2,1H3 |
InChI Key |
HKDBNZHAMSGLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCO)CC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


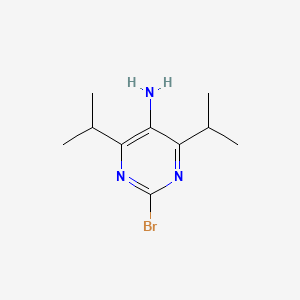
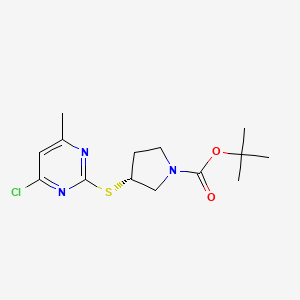
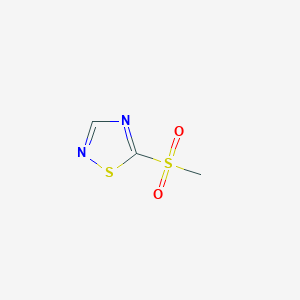
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
